molecular formula C21H24N4O4S B2555423 N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251646-56-6

N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No. B2555423
M. Wt: 428.51
InChI Key: PETPBMVBPCDNHU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

One of the significant applications of acetamide derivatives, including those with 1,3,4-oxadiazole cores, is in the development of new antibacterial agents. Research conducted by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study found that these compounds showed moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, indicating their potential as antibacterial agents. The compound 8g bearing a 2-methylphenyl group was notably active against various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antimicrobial and Anti-Proliferative Activities

In another study, the synthesis of 1,3,4-oxadiazole N-Mannich bases showed promising results in antimicrobial and anti-proliferative activities. These compounds were evaluated for inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Several derivatives displayed broad-spectrum antibacterial activities, and some showed potent activity against Gram-positive bacteria. Additionally, the anti-proliferative activity against various cancer cell lines indicated the potential of these compounds in cancer research (Al-Wahaibi et al., 2021).

Synthesis and Pharmacological Evaluation

Research on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate highlighted their antibacterial and anti-enzymatic potentials. The study provided insights into the cytotoxic behavior of these molecules, further contributing to the understanding of their pharmacological profiles and potential therapeutic applications (Nafeesa et al., 2017).

Hemolytic Activity and Antimicrobial Evaluation

Another area of research involved the synthesis and evaluation of acetamide derivatives for their antimicrobial and hemolytic activities. This work contributes to the understanding of the cytotoxicity and microbial inhibition potential of these compounds, offering a foundation for future drug development and therapeutic applications (Gul et al., 2017).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-27-16-10-15(11-17(12-16)28-2)22-19(26)13-25-7-5-14(6-8-25)21-23-20(24-29-21)18-4-3-9-30-18/h3-4,9-12,14H,5-8,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPBMVBPCDNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

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